molecular formula C13H18N2S B12864229 2-(Benzylamino)-1-(pyrrolidin-1-yl)ethanethione

2-(Benzylamino)-1-(pyrrolidin-1-yl)ethanethione

Cat. No.: B12864229
M. Wt: 234.36 g/mol
InChI Key: ZAWCTEMWFTZVEC-UHFFFAOYSA-N
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Description

2-(Benzylamino)-1-(pyrrolidin-1-yl)ethanethione is an organic compound that features a benzylamino group and a pyrrolidinyl group attached to an ethanethione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-1-(pyrrolidin-1-yl)ethanethione typically involves the reaction of benzylamine with a pyrrolidine derivative under specific conditions. One common method involves the use of a thioketone as a starting material, which reacts with benzylamine and pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of flow microreactors can enhance the efficiency and sustainability of the synthesis process by providing better control over reaction parameters and reducing waste.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-1-(pyrrolidin-1-yl)ethanethione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioketone group to a thioether.

    Substitution: Nucleophilic substitution reactions can occur at the benzylamino or pyrrolidinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzylamino)-1-(pyrrolidin-1-yl)ethanethione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-1-(pyrrolidin-1-yl)ethanethione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylamino)-1-(pyrrolidin-1-yl)ethanol: Similar structure but with an alcohol group instead of a thioketone.

    2-(Benzylamino)-1-(pyrrolidin-1-yl)ethanone: Similar structure but with a ketone group instead of a thioketone.

Uniqueness

2-(Benzylamino)-1-(pyrrolidin-1-yl)ethanethione is unique due to the presence of the thioketone group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H18N2S

Molecular Weight

234.36 g/mol

IUPAC Name

2-(benzylamino)-1-pyrrolidin-1-ylethanethione

InChI

InChI=1S/C13H18N2S/c16-13(15-8-4-5-9-15)11-14-10-12-6-2-1-3-7-12/h1-3,6-7,14H,4-5,8-11H2

InChI Key

ZAWCTEMWFTZVEC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=S)CNCC2=CC=CC=C2

Origin of Product

United States

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